N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring multiple heterocyclic and functional groups. Its structure includes:
- Cyclohexene: A six-membered ring with one double bond, contributing to conformational flexibility.
- Hydroxy group: Enhances hydrogen-bonding capacity.
- Ethanediamide backbone: Two amide groups, which may confer stability and influence solubility.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(21-11-10-15-6-2-1-3-7-15)19(24)22-14-20(25,16-8-4-12-26-16)17-9-5-13-27-17/h4-6,8-9,12-13,25H,1-3,7,10-11,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUVLXBLJFEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene derivative: Starting with cyclohexene, an alkylation reaction can introduce the ethyl group.
Synthesis of the furan and thiophene derivatives: These can be synthesized separately through well-known methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling reactions: The furan and thiophene derivatives can be coupled with the cyclohexene derivative using appropriate coupling agents.
Oxalamide formation: Finally, the oxalamide functional group can be introduced through a reaction with oxalyl chloride and subsequent amide formation.
Industrial Production Methods
Industrial production of such a complex compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydride or organolithium reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Research could focus on modifying the structure to enhance these activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering their function. The furan and thiophene rings could play a role in binding to these molecular targets.
Comparison with Similar Compounds
Structural Comparisons
Key Compounds for Comparison:
N-(2-Nitrophenyl)thiophene-2-carboxamide (): A carboxamide with thiophene and nitro groups.
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) (): Analogous to the above but with a furan ring.
N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide (beta-hydroxythiofentanyl, ): A thiophene-containing opioid analog.
Table 1: Structural Features
Analysis :
Physicochemical Properties
Table 3: Property Comparison
Analysis :
- The target compound’s higher molecular weight and hydrophobic groups (cyclohexene) may reduce solubility compared to simpler carboxamides .
- Melting points for similar compounds correlate with crystal packing efficiency; weaker interactions in the target compound (due to bulky substituents) might lower its mp.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a cyclohexene moiety with furan and thiophene rings, which may confer distinct chemical and biological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.48 g/mol. The structure includes:
- Cyclohexene ring : Provides hydrophobic characteristics.
- Furan and thiophene rings : Contribute to electronic properties and potential interactions with biological targets.
- Ethanediamide backbone : Facilitates interactions through hydrogen bonding.
Preliminary studies suggest that this compound may exhibit biological activity by interacting with specific molecular targets such as enzymes or receptors. The exact mechanisms are still under investigation, but they likely involve modulation of biochemical pathways relevant to therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiophene have shown efficacy against various gram-positive and gram-negative bacteria, suggesting that this compound may also possess antimicrobial activity.
Cytotoxicity
Cytotoxicity assays using brine shrimp lethality tests have demonstrated that compounds with similar structures can exhibit significant cytotoxic effects against tumor cell lines. Molecular docking studies have indicated favorable interactions with key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX) enzymes.
Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial properties of furan-thiophene derivatives, compounds were tested against a panel of microbial strains using the disc diffusion method. Results indicated that certain derivatives exhibited significant zones of inhibition, supporting the hypothesis that this compound could be effective against pathogenic bacteria.
Study 2: Cytotoxic Effects
Another study focused on the cytotoxic effects of similar compounds on human cancer cell lines. Using MTT assays, it was found that certain derivatives led to a dose-dependent decrease in cell viability, indicating potential as anticancer agents. Molecular docking revealed strong binding affinities to EGFR, suggesting a mechanism for the observed cytotoxicity.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[2-(cyclohexenyl)ethyl]-N-[furan-thiophenes] | Cyclohexene + Furan + Thiophene | Antimicrobial, Cytotoxic |
| N,N'-bis(2-furylmethyl)ethanediamide | Furan-based | Moderate Antimicrobial |
| N'-[Cyclohexyl]ethyl-N-[Thiophenes] | Cyclohexane + Thiophene | Low Cytotoxicity |
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction progress be monitored?
The synthesis involves multi-step organic reactions, typically starting with functionalized precursors like substituted phenylthioureas and heterocyclic bromides. For example:
- Step 1 : Coupling of a cyclohexene-containing amine with a furan-thiophene hydroxyethyl intermediate under Hantzsch-like conditions (ethanol solvent, 60–80°C) .
- Step 2 : Amidation using carbodiimide coupling agents (e.g., DCC) to form the ethanediamide backbone .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR spectroscopy to track intermediate formation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of cyclohexene protons (δ 5.6–6.0 ppm), furan/thiophene aromatic signals (δ 6.5–7.5 ppm), and hydroxy/amide protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) validate the amide and hydroxyl groups .
- HPLC-MS : Determines purity (>95%) and molecular weight (predicted ~450–500 g/mol based on analogs) .
Q. How do the functional groups influence reactivity in standard organic reactions?
- Hydroxy Group : Participates in esterification or oxidation (e.g., with KMnO4 to form ketones) .
- Thiophene/Furan Rings : Undergo electrophilic substitution (e.g., nitration) or serve as hydrogen-bond acceptors in biological interactions .
- Amide Backbone : Resists hydrolysis under mild conditions but cleaves with strong acids/bases (e.g., 6M HCl at reflux) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings of thiophene/furan moieties .
- Temperature Control : Maintain 70–80°C during amidation to minimize side-product formation .
- Yield Data : Analogous compounds report 60–75% yields after column chromatography .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
- Multi-Technique Validation : Cross-check IR, MS, and X-ray crystallography (if crystals are obtainable) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassigned peaks .
- Case Study : A 2023 study resolved conflicting thiophene proton signals via 2D-COSY NMR .
Q. What computational strategies predict the compound’s bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values from analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. What experimental frameworks are used to investigate its biological mechanisms?
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC against S. aureus) .
- Target Identification : Use SPR (surface plasmon resonance) to measure binding affinity for kinases or GPCRs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Key Data from Analogous Compounds
| Property | Value (Example) | Source |
|---|---|---|
| Molecular Weight | 404.9–466.7 g/mol | |
| Solubility | DMSO >50 mg/mL | |
| Antimicrobial IC50 | 12–35 µM (Gram-positive) | |
| Synthetic Yield (Optimized) | 60–75% |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
